2-hydroxyoctanedioic Acid

Description

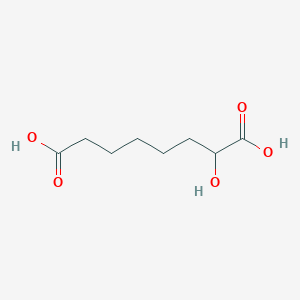

Structure

3D Structure

Properties

Molecular Formula |

C8H14O5 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

2-hydroxyoctanedioic acid |

InChI |

InChI=1S/C8H14O5/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6,9H,1-5H2,(H,10,11)(H,12,13) |

InChI Key |

DHNJFWLYLQPITF-UHFFFAOYSA-N |

SMILES |

C(CCC(C(=O)O)O)CCC(=O)O |

Canonical SMILES |

C(CCC(C(=O)O)O)CCC(=O)O |

Origin of Product |

United States |

Structural Characterization and Stereochemical Considerations of 2 Hydroxyoctanedioic Acid

Stereoisomeric Forms and Their Biochemical Implications

Due to the presence of a chiral center at the second carbon atom, 2-hydroxyoctanedioic acid exists in two stereoisomeric forms: (R)-2-hydroxyoctanedioic acid and (S)-2-hydroxyoctanedioic acid. These enantiomers are mirror images of each other and are expected to have distinct biological activities, a common trait for chiral molecules in biological systems. mdpi.comecmdb.ca

The differential biological activity of stereoisomers is well-documented for the analogous compound, malic acid, where the L-isomer (S-isomer) is the naturally occurring form and plays a crucial role in the citric acid cycle. atamanchemicals.comwikipedia.org The stereochemistry of chiral compounds is known to be a pivotal factor in their biological activity. mdpi.comecmdb.ca For instance, in nature-inspired compounds, only specific stereoisomers may exhibit significant biological effects, which can be attributed to stereoselective uptake and interaction with enzymes and receptors. mdpi.comecmdb.ca

While specific biochemical roles for the individual enantiomers of this compound are not extensively detailed in current literature, the synthesis of related compounds highlights the importance of stereochemistry in this class of molecules. For example, the stereoselective synthesis of (3S)-3-hydroxyoctanedioic acid diester is a key step in the production of (R)-α-lipoic acid, a compound of significant pharmaceutical interest. mdpi.com This underscores the principle that the spatial arrangement of functional groups in hydroxyoctanedioic acids is critical for their utility in specific chemical and biological processes. The study of related hydroxy dicarboxylic acids has also shown that different enantiomers can have varying effects in biological systems. pathbank.org

Table 1: Stereoisomers of this compound

| Stereoisomer | Abbreviation | Chirality Center |

|---|---|---|

| (2R)-2-hydroxyoctanedioic acid | (R)-2-HOA | R |

Molecular Conformation and Intermolecular Interactions

The molecular conformation of this compound is determined by the spatial arrangement of its atoms, including bond lengths, bond angles, and torsion angles. The presence of two carboxylic acid groups and one hydroxyl group allows for a variety of intermolecular interactions, primarily through hydrogen bonding. researchgate.net These interactions are crucial in determining the compound's physical properties and how it interacts with other molecules in a biological environment.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 190.19 g/mol | np-mrd.org |

| Hydrogen Bond Donor Count | 3 | np-mrd.org |

| Hydrogen Bond Acceptor Count | 5 | np-mrd.org |

| Rotatable Bond Count | 7 | np-mrd.org |

Advanced Synthetic Methodologies for 2 Hydroxyoctanedioic Acid in Research

Chemoenzymatic Synthesis and Biocatalytic Routes

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, and purely biocatalytic routes have emerged as powerful strategies for producing chiral hydroxy acids. These methods are prized for their high selectivity and operation under mild conditions.

The primary biocatalytic approach to synthesizing hydroxy dicarboxylic acids involves the enzymatic reduction of a corresponding keto acid precursor. For instance, the synthesis of (3S)-3-hydroxyoctanedioic acid diester, a closely related compound, is a key step in the production of biologically active molecules like (R)-α-lipoic acid. lookchem.comresearchgate.netresearchgate.net This transformation is commonly achieved using whole-cell biotransformations with baker's yeast (Saccharomyces cerevisiae) or with isolated enzymes such as alcohol dehydrogenases and carbonyl reductases. google.comgoogle.comgoogleapis.com

Research has identified specific enzymes that are highly effective for this type of reduction. Alcohol dehydrogenase from Lactobacillus brevis (LBADH), for example, has shown high acceptance for substrates similar to the precursors of 2-hydroxyoctanedioic acid. google.comgoogle.com A significant advantage of enzymatic reductions is the ability to achieve high enantiomeric purity.

A critical component of these biocatalytic reductions is the regeneration of cofactors, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). To make the process economically viable, in-situ cofactor regeneration systems are employed. Two common strategies are:

Substrate-coupled regeneration : This involves adding a sacrificial co-substrate, such as a secondary alcohol like 2-propanol, in excess. The same dehydrogenase enzyme oxidizes the co-substrate, thereby regenerating the required NADH or NADPH. google.comgoogle.com

Enzyme-coupled regeneration : This uses a second enzyme-substrate system. A popular choice is formate (B1220265) dehydrogenase (FDH), which oxidizes formate to carbon dioxide, a reaction that drives the regeneration of NAD(P)H from NAD(P)+. google.comgoogle.com

These chemoenzymatic and biocatalytic routes offer a green and efficient alternative to traditional chemical methods for producing chiral this compound and its derivatives.

Table 1: Enzymes Used in the Biocatalytic Synthesis of Hydroxy Dicarboxylic Acids

| Enzyme/Biocatalyst | Precursor Type | Product | Key Features |

|---|---|---|---|

| Baker's Yeast (Saccharomyces cerevisiae) | Keto dicarboxylic acid diester | Chiral hydroxy dicarboxylic acid diester | Whole-cell biocatalyst, readily available. google.com |

| Alcohol Dehydrogenases (e.g., from Lactobacillus brevis) | Keto dicarboxylic acid ester | Chiral hydroxy dicarboxylic acid ester | High stereoselectivity, requires cofactor regeneration. google.comgoogle.com |

| Carbonyl Reductases | Keto dicarboxylic acid ester | Chiral hydroxy dicarboxylic acid ester | High substrate acceptance and stereoselectivity. google.comgoogle.com |

| Formate Dehydrogenase (FDH) | Formate | Carbon Dioxide | Used in enzyme-coupled cofactor regeneration systems. google.comgoogle.com |

Regioselective and Stereoselective Synthetic Approaches

Control over regioselectivity (which functional group reacts) and stereoselectivity (the spatial orientation of the product) is paramount in the synthesis of complex molecules like this compound.

Regioselectivity in the context of dicarboxylic acids often involves differentiating between the two carboxyl groups or selectively reducing one of multiple carbonyl groups. In multi-step syntheses starting from precursors like 3-oxooctanedioic acid diester, a key step is the regioselective reduction of the ester group at one end of the molecule to a primary alcohol, while the other ester group remains intact for further modification. lookchem.comresearchgate.netresearchgate.net This differentiation is crucial for building the carbon skeleton of the final product.

Stereoselectivity is the central challenge in producing a single enantiomer of this compound. Both chemical and biological methods have been developed to install the hydroxyl group with a specific 3D orientation.

Enzymatic Approaches : As detailed in the previous section, the use of dehydrogenases and reductases is a leading strategy for stereoselective synthesis. These enzymes can distinguish between the two faces of a prochiral ketone, leading to the formation of either the (R)- or (S)-alcohol with very high enantiomeric excess (ee), often exceeding 99.5%. google.comgoogle.com The choice of enzyme determines which enantiomer is produced.

Asymmetric Chemical Hydrogenation : An alternative to biocatalysis is the use of chiral metal catalysts. Asymmetric hydrogenation of a keto-ester precursor using ruthenium-diphosphine complexes, for example, can produce the desired hydroxy ester with high enantioselectivity. google.com These catalysts, such as those based on BINAP or other chiral ligands, create a chiral environment around the metal center, directing the hydrogenation to one face of the carbonyl group.

The combination of these selective methods allows for the precise construction of this compound, providing access to enantiomerically pure forms for specialized research.

Table 2: Comparison of Stereoselective Synthetic Methods

| Method | Catalyst/Enzyme | Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|

| Biocatalytic Reduction | Alcohol Dehydrogenases / Carbonyl Reductases | High enantioselectivity (often >99% ee). google.com | Mild reaction conditions, high selectivity, environmentally friendly. | May require specific cofactor regeneration systems, enzyme stability can be a concern. |

| Asymmetric Hydrogenation | Chiral Ru-diphosphine complexes. google.com | High enantioselectivity. | Broad substrate scope, well-established chemical transformation. | Requires expensive transition metal catalysts and chiral ligands, may use high pressure and organic solvents. |

Preparation of Isotopically Labeled Analogues for Metabolic Tracing

Isotopically labeled compounds are indispensable tools for studying metabolism. mdpi.com By replacing certain atoms (like carbon, hydrogen, or nitrogen) with their heavier, stable isotopes (e.g., ¹³C, ²H/D, or ¹⁵N), researchers can trace the path of molecules through complex biochemical pathways using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). northwestern.edulucerna-chem.ch this compound has been identified as a metabolite in certain metabolic disorders, making its labeled analogues valuable for understanding pathways like dicarboxylic acid oxidation. researchgate.net

The synthesis of isotopically labeled this compound would follow the same general synthetic routes as the unlabeled compound, but would incorporate labeled starting materials or reagents.

Synthetic Strategies for Isotopic Labeling:

Labeled Precursors : The most straightforward approach is to begin with a commercially available, isotopically labeled building block. For example, a synthesis starting from adipic acid could use [U-¹³C₆]adipic acid or deuterated adipic acid. All subsequent chemical transformations would carry the isotopic label through to the final product. A synthesis involving the coupling of monomethyl adipate (B1204190) with another fragment could use a labeled version of either piece. researchgate.netresearchgate.net

Labeled Reagents : Specific atoms can be labeled by using isotopically enriched reagents during the synthesis. For instance, a deuterium (B1214612) atom could be introduced at a specific position via a reduction step using a deuterated reducing agent like sodium borodeuteride (NaBD₄).

Application in Metabolic Tracing:

Once synthesized, labeled this compound can be introduced into biological systems, such as cell cultures, tissue slices, or even in vivo models. diva-portal.orgnih.gov Researchers can then track the fate of the labeled atoms. For example, using [U-¹³C₈]-2-hydroxyoctanedioic acid, one could investigate its metabolism via peroxisomal β-oxidation by monitoring the appearance of ¹³C atoms in chain-shortened dicarboxylic acids like adipic acid and succinic acid, or in acetyl-CoA derived products. researchgate.netbiorxiv.org This provides direct evidence of metabolic conversion and allows for the quantification of metabolic flux through the pathway. nih.gov

Table 3: Common Stable Isotopes for Metabolic Tracing

| Isotope | Natural Abundance | Use in Tracing | Detection Method |

|---|---|---|---|

| Carbon-13 (¹³C) | ~1.1% | Tracing the carbon backbone of molecules through central carbon metabolism, glycolysis, TCA cycle, and fatty acid oxidation. nih.gov | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| Deuterium (²H or D) | ~0.015% | Tracing de novo lipogenesis, gluconeogenesis, and reactions involving NADH or NADPH. mdpi.com Can also be used to study pharmacokinetic profiles. medchemexpress.com | Mass Spectrometry (MS) |

| Nitrogen-15 (¹⁵N) | ~0.37% | Tracing nitrogen metabolism, such as amino acid and nucleotide synthesis. mdpi.com | Mass Spectrometry (MS) |

Biological Occurrence and Physiological Distribution of 2 Hydroxyoctanedioic Acid

Natural Abundance and Organismal Presence

Research has identified 2-hydroxyoctanedioic acid in the plant kingdom. A chemical analysis of Artemisia absinthium (wormwood) identified this compound as one of its constituents. mdpi.com Additionally, a study on tomatoes (Solanum lycopersicum L.) grown with wood distillate as a biostimulant reported the presence of hydroxyoctanedioic acid in the treated fruits, although the specific isomer was not designated. unisi.it

While direct findings for this compound in other organisms are limited, its isomer, 3-hydroxyoctanedioic acid, has been identified as a metabolite in Escherichia coli and is found in various animal-based foods, including chicken, turkey, and duck. chemfont.canih.gov

| Organism | Finding | Reference |

|---|---|---|

| Artemisia absinthium (Wormwood) | Identified as a chemical constituent. | mdpi.com |

| Solanum lycopersicum L. (Tomato) | "Hydroxyoctanedioic acid" was detected in fruits from plants treated with wood distillate. | unisi.it |

Endogenous Metabolite Profiling in Biological Matrices

The profiling of this compound in biological fluids has been documented in specific human metabolic contexts. One study characterized several novel α-hydroxydicarboxylic acids, including this compound, in the urine of patients. nih.gov

This detection was made through gas chromatography/mass spectrometry in urine samples from individuals undergoing therapy with hopantenate, a derivative of pantothenic acid. nih.gov The research noted that these individuals, who were experiencing Reye's-like syndrome episodes, exhibited high concentrations of unusual dicarboxylic acids, including this compound. The abnormal excretion of these acids ceased after the therapy was discontinued. nih.gov This finding points to a specific metabolic perturbation leading to the formation and excretion of this compound.

In a related context, studies on the metabolic origins of the isomer, 3-hydroxyoctanedioic acid, propose that urinary 3-hydroxy dicarboxylic acids are derived from the omega-oxidation of 3-hydroxy fatty acids, followed by the beta-oxidation of the resulting longer-chain dicarboxylic acids. nih.gov

| Biological Matrix | Organism | Context | Detection Method | Reference |

|---|---|---|---|---|

| Urine | Human | Detected in patients during hopantenate therapy for Reye's-like syndrome. | Gas Chromatography/Mass Spectrometry (GC/MS) | nih.gov |

Metabolic Pathways and Enzymatic Transformations of 2 Hydroxyoctanedioic Acid

Biosynthetic Mechanisms of 2-Hydroxyoctanedioic Acid

The formation of this compound is thought to occur through the enzymatic hydroxylation of its parent dicarboxylic acid, octanedioic acid. This process introduces a hydroxyl group at the C-2 position, converting a standard dicarboxylic acid into an alpha-hydroxy dicarboxylic acid.

Precursor Substrates and Enzyme Systems

The primary precursor for the biosynthesis of this compound is octanedioic acid. The enzyme systems responsible for this transformation are likely alpha-hydroxylases. While the specific enzyme that acts on octanedioic acid has not been definitively identified, the reaction is analogous to the formation of other 2-hydroxy acids. For instance, 2-hydroxyadipic acid is formed by the reduction of 2-ketoadipic acid. nih.gov In plants, the synthesis of various 2-hydroxy acids is a well-documented process involving specific dehydrogenases and oxidases. nih.gov The enzymatic hydroxylation of aliphatic C-H bonds is a known biological reaction, often catalyzed by monooxygenases, which could potentially be involved in the formation of this compound. nih.gov

Involvement in Alpha-Oxidation Pathways

While alpha-oxidation is primarily a catabolic pathway, the initial hydroxylation step is a key feature. The enzymatic machinery for alpha-hydroxylation exists within cellular compartments like peroxisomes. It is plausible that under certain metabolic conditions, this machinery could contribute to the synthesis of this compound from octanedioic acid, although this would be an atypical function for this pathway. The formation of various 2-hydroxy acids is a critical step in several metabolic routes, highlighting the cell's capacity for such conversions. nih.govcaltech.edu

Catabolic Routes and Degradation Products

The breakdown of this compound is believed to follow the established pathway for the alpha-oxidation of 2-hydroxylated straight-chain fatty acids. This process occurs within the peroxisomes and involves the removal of one carbon atom from the carboxyl end.

The degradation of this compound is initiated by its activation to 2-hydroxyoctanedioyl-CoA. This activated molecule is then cleaved by the enzyme 2-hydroxyacyl-CoA lyase (HACL1). physoc.orgnih.gov This cleavage results in the formation of two primary degradation products:

Heptanedioic acid aldehyde (pimelic semialdehyde) : An aldehyde with a seven-carbon dicarboxylic acid backbone.

Formyl-CoA : A single-carbon unit that is subsequently converted to formate (B1220265) and then to carbon dioxide. nih.gov

The resulting heptanedioic acid aldehyde can then be further oxidized to heptanedioic acid (pimelic acid), which can enter other metabolic pathways, such as beta-oxidation, for further degradation. portlandpress.com

Peroxisomal and Mitochondrial Interplay in Dicarboxylic Acid Metabolism

Both peroxisomes and mitochondria are involved in the metabolism of dicarboxylic acids. nih.govi4kids.org While the initial alpha-oxidation of this compound is a peroxisomal process, the subsequent breakdown of the resulting shorter-chain dicarboxylic acids can occur in both organelles. nih.govnih.gov Peroxisomes are the primary site for the beta-oxidation of long-chain dicarboxylic acids, while mitochondria can also contribute to the degradation of medium-chain dicarboxylic acids. nih.govsemanticscholar.org The interplay between these two organelles ensures the efficient catabolism of these molecules.

Interaction with Fatty Acid Oxidation Spirals

The degradation products of this compound, specifically the resulting shorter-chain dicarboxylic acids like heptanedioic acid, can be further metabolized through the beta-oxidation spiral. This process sequentially removes two-carbon units in the form of acetyl-CoA. nih.gov The acetyl-CoA produced can then enter the citric acid cycle for energy production. The metabolism of dicarboxylic acids can also lead to the formation of succinyl-CoA, which is anaplerotic for the citric acid cycle. nih.govi4kids.org

Functional Characterization of Enzymes Involved in this compound Metabolism

The key enzyme identified in the catabolism of this compound is 2-hydroxyacyl-CoA lyase (HACL1) , also known as 2-hydroxyphytanoyl-CoA lyase. physoc.orgnih.gov

Table 1: Functional Characterization of 2-Hydroxyacyl-CoA Lyase 1 (HACL1)

| Property | Description | References |

| Enzyme Commission Number | EC 4.1.2.63 | monarchinitiative.org |

| Location | Peroxisome | physoc.orgnih.gov |

| Cofactor | Thiamine (B1217682) pyrophosphate (TPP) | physoc.org |

| Reaction | Cleavage of a 2-hydroxyacyl-CoA into an (n-1) aldehyde and formyl-CoA. | nih.govmonarchinitiative.org |

| Substrate Specificity | Acts on 2-hydroxy-3-methyl-branched fatty acyl-CoAs and 2-hydroxy long-chain fatty acyl-CoAs. | physoc.orgmonarchinitiative.org |

HACL1 is a thiamine pyrophosphate-dependent enzyme that plays a crucial role in the alpha-oxidation of both 3-methyl-branched fatty acids (like phytanic acid) and 2-hydroxy straight-chain fatty acids. nih.gov Its activity on 2-hydroxy long-chain fatty acyl-CoAs strongly suggests its involvement in the breakdown of 2-hydroxyoctanedioyl-CoA. The enzyme catalyzes the cleavage of the C1-C2 bond of the substrate, releasing the carboxyl carbon as formyl-CoA. nih.gov

Identification of 2-Hydroxy Acid Oxidases and Dehydrogenases

The enzymatic machinery capable of processing this compound is likely to be found within the families of 2-hydroxy acid oxidases and dehydrogenases, which exhibit broad substrate specificities.

2-Hydroxy Acid Oxidases:

These flavin mononucleotide (FMN)-dependent enzymes catalyze the oxidation of (S)-2-hydroxy acids to their corresponding 2-oxo acids, with the concomitant reduction of molecular oxygen to hydrogen peroxide. wikipedia.org In humans, three peroxisomal 2-hydroxy acid oxidases have been identified: HAOX1, HAOX2, and HAOX3. nih.gov While their specific activity on this compound has not been reported, their substrate preferences suggest a potential role. For instance, HAOX3 displays a preference for medium-chain substrates like 2-hydroxyoctanoate. nih.gov Given that this compound is also a medium-chain C8 molecule, it is a plausible substrate for this enzyme class. The general reaction catalyzed by (S)-2-hydroxy-acid oxidase is:

(S)-2-hydroxy acid + O₂ ⇌ 2-oxo acid + H₂O₂ wikipedia.org

2-Hydroxy Acid Dehydrogenases:

This diverse family of oxidoreductases catalyzes the reversible, stereospecific oxidation of 2-hydroxy acids to 2-keto acids, utilizing either NAD⁺ or NADP⁺ as an electron acceptor. wikipedia.orgnih.gov These enzymes are categorized based on their stereospecificity for either the D- or L-isomer of the substrate. nih.gov The reaction is as follows:

(R)- or (S)-2-hydroxy acid + NAD(P)⁺ ⇌ 2-oxo acid + NAD(P)H + H⁺ wikipedia.org

Members of the D-isomer specific 2-hydroxyacid dehydrogenase (2HADH) family are known for their broad substrate specificity. nih.govresearchgate.net While direct evidence is lacking for this compound, the known catalytic range of these enzymes suggests they are candidates for its metabolism.

Below is a table summarizing the characteristics of human 2-hydroxy acid oxidases, which could potentially metabolize this compound based on their substrate preferences for structurally similar molecules.

| Enzyme | Primary Tissue Expression | Preferred Substrates | Potential Relevance to this compound Metabolism |

| HAOX1 | Liver, Pancreas | Glycolate, 2-hydroxy fatty acids | May have some activity due to its role in general 2-hydroxy fatty acid oxidation. nih.gov |

| HAOX2 | Liver, Kidney | 2-Hydroxypalmitate (a long-chain 2-hydroxy fatty acid) | Less likely to be the primary enzyme due to its preference for longer chains. nih.gov |

| HAOX3 | Pancreas | 2-Hydroxyoctanoate (a medium-chain 2-hydroxy fatty acid) | High potential for activity due to its preference for a C8 monosaturated substrate. nih.gov |

Kinetic and Mechanistic Studies of Catalytic Activity

Detailed kinetic and mechanistic studies specifically for the enzymatic transformation of this compound are not available in the current body of scientific literature. However, the general kinetics and mechanisms of 2-hydroxy acid oxidases and dehydrogenases have been characterized using a variety of other substrates, providing a framework for understanding the potential catalysis of this compound.

Kinetic Properties:

The kinetic parameters (Kₘ and Vₘₐₓ) of these enzymes are highly dependent on the specific substrate. For example, studies on the D-2-hydroxyacid dehydrogenase PanE from Lactococcus lactis have determined its kinetic parameters with various 2-keto acids, demonstrating its broad substrate range.

| Substrate (2-Keto Acid) | Vₘₐₓ (U/mg) | Kₘ (mM) | Vₘₐₓ/Kₘ (U/mg/mM) |

|---|---|---|---|

| 2-Ketoisocaproate | 11.2 | 1.69 | 6640 |

| 2-Ketomethylvalerate | 9.2 | 2.2 | 4180 |

| 2-Ketoisovalerate | 9.1 | 2.76 | 3300 |

| Benzoylformate | 12.1 | 5.9 | 2050 |

This table presents kinetic data for the D-2-hydroxyacid dehydrogenase PanE from Lactococcus lactis with various 2-keto acid substrates. nih.gov This illustrates the enzyme's broad specificity, which may encompass 2-oxooctanedioic acid, the product of this compound oxidation.

Reaction Mechanisms:

The catalytic mechanisms for both enzyme families are well-established.

2-Hydroxy Acid Oxidases: These enzymes employ a flavin cofactor (FMN). The reaction cycle involves the reduction of the FMN by the 2-hydroxy acid substrate, followed by the oxidation of the reduced FMN by molecular oxygen to produce hydrogen peroxide and regenerate the oxidized enzyme. wikipedia.org The reaction proceeds through a charge-transfer complex intermediate. nih.gov

2-Hydroxy Acid Dehydrogenases: The mechanism of these dehydrogenases involves a direct hydride transfer from the C2 of the 2-hydroxy acid to the C4 of the NAD(P)⁺ cofactor. proteopedia.org A catalytic base at the active site, often a histidine residue, facilitates this transfer by abstracting a proton from the substrate's hydroxyl group. proteopedia.org The reaction is reversible, with the direction being dependent on the relative concentrations of the substrates and products. nih.gov

While these general mechanisms are understood, the specific residues involved in substrate binding and catalysis would likely differ for a dicarboxylic acid like this compound compared to the more commonly studied monocarboxylic 2-hydroxy acids. The presence of a second carboxyl group could influence substrate orientation and binding affinity within the active site.

State of the Art Analytical Approaches for 2 Hydroxyoctanedioic Acid Research

Advanced Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of 2-hydroxyoctanedioic acid, derivatization is a mandatory step to convert it into a more volatile and thermally stable form suitable for GC analysis.

Derivatization Strategies: The most common derivatization method is silylation, which involves replacing the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. und.educhalmers.se Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) are frequently used. mdpi.com Another approach is alkyl chloroformate derivatization, which can simultaneously esterify carboxylic, hydroxyl, and amino groups. nih.gov This method is advantageous due to its speed and mild reaction conditions. nih.gov

Fragmentation Patterns and Interpretation: In electron ionization (EI) mass spectrometry, the derivatized this compound undergoes predictable fragmentation, which aids in its identification. For TMS derivatives of hydroxy dicarboxylic acids, prominent fragmentation pathways include the loss of a methyl group (M-15) and α-cleavage of the carbon chain. chalmers.se The mass spectrum of the TMS derivative of malic acid, a shorter hydroxy dicarboxylic acid, shows characteristic peaks that help in understanding the fragmentation of similar molecules. chalmers.se The presence of specific ions can help distinguish between different isomers. nih.gov For instance, the mass spectrum of the di-TMS derivative of 2-hydroxybutyrate, a related compound, shows a characteristic fragmentation pattern that can be used for its quantification. mdpi.com

Quantitative Analysis: GC-MS is also employed for the quantitative analysis of this compound. By using a stable isotope-labeled internal standard, accurate and precise quantification can be achieved. nih.gov The method's limit of detection (LOD) and limit of quantitation (LOQ) are crucial for determining low concentrations of the analyte in complex matrices. nih.gov For example, a GC-MS method for a related compound, 2-oxo-3-hydroxy-LSD, demonstrated a limit of detection of 0.5 ng/mL and a limit of quantitation of 1.0 ng/mL. nih.gov

| Analyte (Derivative) | Key Mass Fragments (m/z) | Retention Time Information | Reference |

|---|---|---|---|

| 2-Hydroxybutyrate (di-TMS) | 205 | 3.7 min | mdpi.com |

| Malic Acid (TMS derivative) | 73, 147, 233 | Dependent on chromatographic conditions | chalmers.se |

| 2-Oxo-3-hydroxy-LSD (derivatized) | Not specified | Dependent on chromatographic conditions | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS)

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (MS/MS) are highly sensitive and specific techniques that are well-suited for the analysis of polar, non-volatile compounds like this compound in complex matrices, often without the need for derivatization.

Chromatographic Separation: Reversed-phase liquid chromatography is a common approach for separating this compound from other components in a sample. nih.gov The choice of the stationary phase and mobile phase composition is critical for achieving good chromatographic resolution. For instance, a method for analyzing related biomarkers used a reversed-phase column with a short run time of 3.1 minutes. nih.gov In some cases, derivatization with reagents like Amplifex can be used to enhance sensitivity in LC-MS/MS analysis. rsc.org

Ionization and Mass Analysis: Electrospray ionization (ESI) is the most frequently used ionization technique for this class of compounds, typically operating in the negative ion mode, which is effective for deprotonating the carboxylic acid groups. scholaris.canih.gov High-resolution mass spectrometry (HRMS), often using Orbitrap or time-of-flight (TOF) analyzers, provides accurate mass measurements, which is invaluable for confirming the elemental composition of the detected ions. scholaris.camdpi.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation: MS/MS is instrumental for the structural elucidation of this compound. scholaris.ca By selecting the precursor ion (the deprotonated molecule [M-H]⁻) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. scholaris.cacore.ac.uk These product ions provide structural information that can be used to confirm the identity of the compound and differentiate it from isomers. mdpi.com For example, in the analysis of a related compound, 2-hydroxyglutaric acid, specific parent-to-daughter transitions were monitored to ensure detection specificity. nih.gov

| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| This compound | 189.0768 [M-H]⁻ | 171.0661, 127.0659, 111.0349, 99.0451, 87.0451 | Negative ESI | mdpi.com |

| 2-Hydroxyglutaric Acid | Not specified | Three parent-to-daughter transitions monitored | Negative ESI | nih.gov |

| 2-Hydroxybutyric Acid | Not specified | Not specified | Negative MRM | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including the differentiation of isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a hydroxy dicarboxylic acid, the proton attached to the carbon bearing the hydroxyl group (the α-proton) typically appears as a multiplet at a specific chemical shift. jove.com The protons on the carbon atoms adjacent to the carboxyl groups are also deshielded and appear at characteristic chemical shifts. jove.com The hydroxyl and carboxyl protons themselves are often broad and may exchange with deuterium (B1214612) in deuterated solvents, a characteristic that can aid in their identification. jove.com For dicarboxylic acids, the chemical shifts of the protons are influenced by the proximity to the two carboxyl groups. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid groups are highly deshielded and appear in the range of 160-180 ppm. jove.comlibretexts.org The carbon atom attached to the hydroxyl group (C-2) also has a characteristic chemical shift. The chemical shifts of the other carbon atoms in the alkyl chain provide a complete picture of the carbon skeleton, allowing for unambiguous differentiation from other isomers like 3-hydroxyoctanedioic acid. rsc.org

Advanced NMR Techniques: Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons, further confirming the structure of this compound and distinguishing it from its isomers.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | -COOH | 9-12 (often broad) | jove.com |

| ¹H | -CH(OH)- | ~4.0 | nih.gov |

| ¹H | -CH₂- adjacent to COOH | 2.0-2.5 | jove.com |

| ¹³C | -COOH | 160-180 | jove.comlibretexts.org |

| ¹³C | -CH(OH)- | ~70 | nih.gov |

| ¹³C | -CH₂- | 20-40 | jove.com |

Enantioselective Analysis Methods

Since this compound possesses a chiral center at the C-2 position, it can exist as two enantiomers (R and S). The stereochemistry of this compound can be crucial in biological systems, necessitating analytical methods that can separate and quantify these enantiomers. nih.gov

Chiral Chromatography: The most direct approach for enantioselective analysis is chiral chromatography. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov Polysaccharide-based and Pirkle-type columns are commonly used for the resolution of chiral acids. phenomenex.com For instance, cinchona alkaloid-derived chiral stationary phases have been successfully used for the separation of various 2-hydroxycarboxylic acids. nih.gov

Chiral Gas Chromatography (GC): Similar to chiral HPLC, chiral GC employs a column with a chiral stationary phase to separate the enantiomers of a derivatized analyte. Multidimensional gas chromatography (MDGC) can offer enhanced resolution for complex samples. acs.org

Indirect Methods: An alternative to direct chiral chromatography is the use of a chiral derivatizing agent. nasa.gov This involves reacting the racemic this compound with a chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column. nasa.gov

Chiral Ligand-Exchange Chromatography: This is another technique that can be applied to the separation of hydroxy acids, where a chiral selector, such as an L-4-hydroxyproline derivative, is used in the stationary phase. nih.gov

The choice of method depends on the sample matrix, the required sensitivity, and the availability of instrumentation. The development of robust enantioselective methods is critical for advancing the understanding of the stereospecific roles of this compound. nih.govnih.gov

Derivatives and Analogues of 2 Hydroxyoctanedioic Acid in Biochemical Research

Rational Design and Synthesis of Modified Structures

The rational design and synthesis of hydroxyoctanedioic acid derivatives are often driven by the need for chiral building blocks for creating more complex, biologically active molecules or for studying specific metabolic pathways. The presence of multiple functional groups—two carboxylic acids and one hydroxyl group—makes these compounds versatile platforms for chemical modification. cymitquimica.com

A key focus in the synthesis of these derivatives is stereocontrol. The creation of specific enantiomers (mirror-image isomers) is crucial, as biological systems, particularly enzymes, are highly stereospecific. One documented example is the synthesis of (3S)-3-hydroxyoctanedioic acid diesters. Researchers have developed methods for the asymmetric catalytic hydrogenation of 3-oxooctanedioic acid diesters to produce the (3S)-hydroxy form with high enantiomeric purity. researchgate.net This process is a critical step in the total synthesis of (R)-α-lipoic acid, a vital mitochondrial coenzyme. researchgate.net The "rational design" in this context involves selecting a synthetic route that precisely controls the stereochemistry at the C-3 position to yield the desired biologically relevant precursor.

General methods for the synthesis of various hydroxy diacids have also been developed, providing a toolkit for researchers to create a range of derivatives for further study. chemfont.ca These synthetic strategies allow for modifications such as esterification of the carboxylic acid groups or alteration of the carbon chain length, enabling the systematic exploration of how these structural changes affect biological activity.

Investigation of Structure-Function Relationships

The structure of a molecule dictates its function, and for 3-hydroxyoctanedioic acid, its function is intrinsically linked to its role as a metabolic intermediate. It is classified as a medium-chain, beta-hydroxy dicarboxylic acid. foodb.caecmdb.ca This structure makes it a substrate for enzymes involved in fatty acid oxidation.

Research has identified 3-hydroxyoctanedioic acid as a metabolite derived from the ω-oxidation of 3-hydroxy fatty acids, which is then followed by the β-oxidation of the resulting longer-chain 3-hydroxy dicarboxylic acids. chemfont.ca Its function as a metabolic intermediate is particularly evident in studies of certain genetic disorders. For instance, in murine models deficient in peroxisomal l-bifunctional protein (EHHADH), an enzyme essential for the β-oxidation of certain fatty acids, there is a significant accumulation of medium-chain 3-hydroxydicarboxylic acids in the urine. nih.gov

A 2022 study investigating mice with EHHADH deficiency provided detailed findings on the accumulation of these metabolites, highlighting the specific role of the enzyme in processing these compounds. The elevation of 3-hydroxyoctanedioic acid in the absence of functional EHHADH confirms its position as a substrate in this pathway.

| Metabolite | Chemical Class | Observation in EHHADH KO Mice | Significance |

|---|---|---|---|

| Adipic Acid (C6-DCA) | Dicarboxylic Acid | Elevated | Indicates altered upstream metabolism |

| 3-Hydroxyadipic Acid (3-OH-C6-DCA) | 3-Hydroxydicarboxylic Acid | Elevated | Substrate for peroxisomal β-oxidation |

| 3-Hydroxyoctanedioic Acid (3-OH-C8-DCA) | 3-Hydroxydicarboxylic Acid | Markedly Increased | Directly points to a block in its metabolism by EHHADH |

| 3-Hydroxysebacic Acid (3-OH-C10-DCA) | 3-Hydroxydicarboxylic Acid | Markedly Increased | Shows the enzyme's role extends to longer-chain substrates |

The structure of these accumulated molecules—a dicarboxylic acid with a hydroxyl group at the beta-carbon (C-3)—is the key determinant of their interaction with the EHHADH enzyme. This relationship underscores how the specific arrangement of functional groups on the carbon chain dictates the molecule's role and fate within a metabolic network.

Application as Probes for Enzyme Inhibition or Activation

While there is a lack of direct evidence for 2-hydroxyoctanedioic acid or its analogues being designed and used as specific probes for enzyme inhibition or activation, their role as metabolites provides an indirect application in probing enzyme function. The measurement of endogenous levels of 3-hydroxyoctanedioic acid, for example, serves as a diagnostic marker or a biochemical probe for the activity of the peroxisomal β-oxidation pathway.

In the study of EHHADH deficiency, the significant urinary increase of 3-hydroxyoctanedioic acid and other related compounds acts as a clear signal that the enzyme is dysfunctional. nih.gov In this context, the molecule itself is not an externally applied inhibitor or activator but rather an endogenous substrate whose concentration reflects the functional state of a specific enzyme. Therefore, its application in biochemical research is as a biomarker to probe the health and activity of peroxisomal fatty acid metabolism.

This application is crucial in the study of inborn errors of metabolism, where identifying and quantifying specific metabolites can elucidate the exact enzymatic step that is deficient. The unique chemical signature of accumulated 3-hydroxydicarboxylic acids allows researchers to pinpoint the metabolic bottleneck, providing valuable insights into the enzyme's role in maintaining metabolic homeostasis.

Computational Chemistry and Molecular Modeling of 2 Hydroxyoctanedioic Acid

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to understand the electronic structure and properties of molecules from first principles, without reliance on empirical parameters. researchgate.net Ab initio methods are based on the direct solution of the Schrödinger equation, while DFT calculates the electron density to determine the system's energy and other properties. researchgate.net These calculations can elucidate optimized molecular geometry, vibrational frequencies, electronic properties (such as HOMO-LUMO energy gaps), and reactivity descriptors.

While direct ab initio or DFT studies on 2-hydroxyoctanedioic acid are scarce in published research, the principles can be applied to predict its characteristics. For instance, calculations performed on related dicarboxylic acids, such as 2-hydroxybutanedioic acid (malic acid), provide a template for the types of data that can be generated. atamanchemicals.comatamanchemicals.com Such studies typically compute properties like molar mass, pKa values, and various thermodynamic parameters. atamanchemicals.com DFT models, for example, have been used to understand the electronic structure and interaction mechanisms of other small organic molecules. researchgate.net For this compound, these calculations could predict its stable conformations, intramolecular hydrogen bonding possibilities, and sites susceptible to nucleophilic or electrophilic attack.

Table 1: Illustrative Computed Properties for a Dicarboxylic Acid (based on 2-hydroxybutanedioic acid data) This table presents the kind of data that DFT and ab initio calculations can provide. The values are for the related compound 2-hydroxybutanedioic acid.

| Property Name | Computed Value | Method/Source Reference |

| Chemical Formula | C4H6O5 | atamanchemicals.comatamanchemicals.com |

| Molar Mass | ~134.09 g/mol | atamanchemicals.com |

| pKa1 | ~3.40 | atamanchemicals.com |

| pKa2 | ~5.20 | atamanchemicals.com |

| Density | ~1.59 g/cm³ | atamanchemicals.com |

| Melting Point | ~130-131°C | atamanchemicals.com |

This data is illustrative and based on the properties of 2-hydroxybutanedioic acid as a proxy.

Molecular Docking and Dynamics Simulations with Biological Receptors

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. researchgate.netwikipedia.org

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govlupinepublishers.com The process involves sampling various conformations of the ligand within the active site of the protein and scoring them based on binding affinity or energy. nih.govlupinepublishers.comphcog.com For this compound, docking studies could be employed to screen for potential biological targets. Given that its isomer, 3-hydroxyoctanedioic acid, has been associated with effects on sperm motility, potential targets could include enzymes or receptors involved in reproductive processes. researchgate.net Docking studies on other organic acids have successfully identified interactions with targets like histone deacetylases (HDACs) and enzymes involved in diabetes. nih.govjabonline.in

Molecular Dynamics (MD) Simulations provide a view of the dynamic evolution of a molecular system over time. wikipedia.org By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal detailed information about the fluctuations, conformational changes, and stability of the ligand-receptor complex. researchgate.net If a potential receptor for this compound is identified through docking, MD simulations could be used to validate the stability of the binding pose, analyze the specific atomic interactions (e.g., hydrogen bonds, van der Waals forces), and calculate the binding free energy more accurately. wikipedia.orgmdpi.com

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study of this compound This table shows the type of results a molecular docking simulation would generate.

| Potential Biological Target | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Histone Deacetylase 2 (HDAC2) | -6.5 | ARG39, HIS183, GLY154 | Hydrogen Bonding, Pi-Pi Interaction |

| Alpha-Amylase | -5.8 | (Hypothetical) ASP197, GLU233 | Hydrogen Bonding, Ionic Interaction |

| Cyclooxygenase-2 (COX-2) | -7.1 | (Hypothetical) ARG120, TYR355 | Hydrogen Bonding, Hydrophobic |

| Liver X Receptors (LXRs) | -6.2 | (Hypothetical) HIS421, ARG259 | Hydrogen Bonding |

This table is hypothetical and for illustrative purposes only. The target proteins are chosen based on docking studies of other organic acids and related compounds. nih.govjabonline.inconicet.gov.ar

Predictive Modeling of Metabolic Fates

Computational (in silico) tools for metabolism prediction are crucial in early drug development and chemical safety assessment to identify potential metabolites of a parent compound. lhasalimited.orgmdpi.com These platforms use knowledge-based systems and machine learning models to predict the outcomes of Phase I and Phase II metabolism. mdpi.comnih.gov

Phase I Metabolism typically involves oxidation, reduction, and hydrolysis reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes. mdpi.comPhase II Metabolism involves conjugation reactions, where a molecule is attached to the parent compound or its Phase I metabolite to increase water solubility and facilitate excretion. mdpi.com Common conjugation reactions include glucuronidation (by UGTs), sulfation (by SULTs), and glutathione (B108866) conjugation. mdpi.comnih.gov

Software tools like BioTransformer, PreMetabo, and Meteor Nexus can predict the metabolic fate of a query molecule. lhasalimited.orgnih.govbiotransformer.ca For this compound, these tools could predict several potential metabolic transformations. Given its structure—a dicarboxylic acid with a secondary alcohol—likely metabolic pathways would include:

Oxidation: The hydroxyl group could be oxidized to a ketone.

Beta-oxidation: As a dicarboxylic acid, it may undergo omega-oxidation followed by chain shortening via a process similar to fatty acid beta-oxidation.

Conjugation: The carboxyl groups could be conjugated with glucuronic acid or amino acids. The hydroxyl group could also be a site for glucuronidation or sulfation.

The formation of (S)-3-Hydroxyoctanedioyl-CoA from (S)-3-hydroxyoctanedioic acid suggests that activation by coenzyme A is a relevant metabolic step for this class of compounds, preparing them for further metabolism. medchemexpress.eu

Table 3: Predictive Modeling of Potential Metabolic Transformations for this compound

| Prediction Tool/Platform | Metabolic Phase | Predicted Reaction Type | Potential Metabolite Structure |

| BioTransformer biotransformer.ca | Phase I (CYP450) | Hydroxylation, Oxidation | 2-Oxooctanedioic acid |

| PreMetabo nih.gov | Phase II (UGT) | Glucuronidation | This compound glucuronide |

| Meteor Nexus lhasalimited.org | Phase II (SULT) | Sulfation | This compound sulfate |

| General Metabolism | Acyl-CoA Formation | Thioesterification | 2-Hydroxyoctanedioyl-CoA |

This table is illustrative, based on the functionalities of the mentioned prediction tools and general metabolic pathways for dicarboxylic acids.

Research Applications and Experimental Systems Utilizing 2 Hydroxyoctanedioic Acid

Animal Models for Investigating Metabolic Perturbations

Animal models are indispensable tools for understanding the pathophysiology of metabolic diseases where 2-hydroxyoctanedioic acid may play a role. These models, particularly those with genetic defects in fatty acid β-oxidation, allow for the investigation of the consequences of metabolic blockades, leading to the accumulation of dicarboxylic acids.

Genetically engineered mouse models, such as those with a deficiency in medium-chain acyl-CoA dehydrogenase (MCAD), are valuable for studying dicarboxylic aciduria. plos.orgnih.govoup.comelsevierpure.com In such models, the impairment of mitochondrial β-oxidation leads to an increased reliance on ω-oxidation of fatty acids, resulting in the formation and subsequent urinary excretion of dicarboxylic acids. wikipedia.orgnih.gov Although not the most abundant, the presence of this compound in the urine of these animals can be analyzed to understand the downstream metabolic consequences of the primary enzymatic defect.

Researchers utilize these models to investigate how different physiological states, such as fasting or a high-fat diet, can exacerbate the metabolic phenotype. oup.com Analysis of urine and plasma from these animals for specific organic acids, including this compound, provides insights into the metabolic derangements. nih.gov

Below is an illustrative data table showing the type of results that could be obtained from a study using an MCAD deficient mouse model.

| Analyte | Wild-Type Control (Urine, µmol/L) | MCAD Deficient (Urine, µmol/L) | Fold Change |

| Adipic Acid | 15 ± 4 | 150 ± 25 | 10.0 |

| Suberic Acid | 10 ± 3 | 120 ± 20 | 12.0 |

| Sebacic Acid | 5 ± 2 | 80 ± 15 | 16.0 |

| This compound | < 1 | 15 ± 5 | >15.0 |

| Octanoylcarnitine | 2 ± 1 | 50 ± 10 | 25.0 |

This table is for illustrative purposes and does not represent actual experimental data.

In Vitro Cellular and Subcellular Assays

In vitro systems, ranging from cultured cells to isolated organelles, are crucial for dissecting the specific metabolic roles of this compound. These assays allow for a controlled environment to study the enzymatic processes involved in its formation and degradation.

Studies using cultured fibroblasts from patients with inherited metabolic disorders have been instrumental in identifying the roles of peroxisomes in the β-oxidation of long-chain dicarboxylic acids. nih.govdoaj.org Similar approaches could be employed to study the metabolism of this compound. By incubating these cells with a stable isotope-labeled version of the acid, its metabolic fate can be traced.

Furthermore, subcellular fractions, such as isolated mitochondria and peroxisomes, can be used to pinpoint the location of enzymes that act on this compound. nih.govwikipedia.org For instance, incubating isolated peroxisomes with this compound and necessary co-factors could help identify the specific enzymes responsible for its further metabolism. aocs.org Such experiments are critical for understanding whether its accumulation is due to a defect in a mitochondrial or a peroxisomal pathway. nih.gov

The following is a hypothetical data table from an in vitro study on the metabolism of this compound.

| Experimental Condition | Substrate | Organelle Fraction | Key Product | Product Formation Rate (nmol/mg protein/min) |

| Control | This compound | Mitochondria | 2-Ketooctanedioic Acid | 5.2 ± 0.8 |

| Inhibitor of Mitochondrial β-oxidation | This compound | Mitochondria | 2-Ketooctanedioic Acid | 0.5 ± 0.2 |

| Control | This compound | Peroxisomes | Chain-shortened dicarboxylic acids | 1.8 ± 0.4 |

| Inhibitor of Peroxisomal β-oxidation | This compound | Peroxisomes | Chain-shortened dicarboxylic acids | 0.2 ± 0.1 |

This table is for illustrative purposes and does not represent actual experimental data.

Role as a Research Tool for Pathway Elucidation

This compound can serve as a valuable research tool for elucidating the intricacies of fatty acid metabolic pathways. The use of stable isotope-labeled tracers is a powerful technique for this purpose. nih.govnih.govspringernature.com By synthesizing this compound with isotopes such as ¹³C or ²H, researchers can track its metabolism in both in vivo and in vitro systems.

When an isotopically labeled form of this compound is administered to an animal model or introduced to a cell culture, its metabolic products can be identified and quantified using mass spectrometry. nih.govspringernature.com This allows for the unambiguous identification of the pathways through which it is metabolized and can help to identify previously unknown intermediates.

This approach is particularly useful for identifying the specific enzymatic steps that may be impaired in certain metabolic disorders. If a labeled downstream metabolite fails to appear, it points to a specific enzyme deficiency. This method provides a dynamic view of metabolic fluxes and can reveal how different physiological or pathological conditions affect the metabolism of this compound. isotopetracercourse.commmpc.org

An example of how data from a tracer study might be presented is shown in the table below.

| Time Point | Labeled Compound Administered | Labeled Metabolite Detected | Isotopic Enrichment (%) |

| 1 hour | [¹³C₈]-2-Hydroxyoctanedioic Acid | [¹³C₈]-2-Ketooctanedioic Acid | 45 ± 5 |

| 1 hour | [¹³C₈]-2-Hydroxyoctanedioic Acid | [¹³C₆]-Adipic Acid | 15 ± 3 |

| 4 hours | [¹³C₈]-2-Hydroxyoctanedioic Acid | [¹³C₈]-2-Ketooctanedioic Acid | 10 ± 2 |

| 4 hours | [¹³C₈]-2-Hydroxyoctanedioic Acid | [¹³C₆]-Adipic Acid | 35 ± 6 |

This table is for illustrative purposes and does not represent actual experimental data.

Future Directions and Translational Research Horizons for 2 Hydroxyoctanedioic Acid

Identification of Novel Biological Roles

Future research is critical to uncovering the specific biological functions of 2-hydroxyoctanedioic acid, distinguishing its roles from those of its isomers, such as 3-hydroxyoctanedioic acid. Initial studies on related compounds have opened promising avenues of investigation. For instance, research using non-targeted analysis of the human exposome has tentatively identified 3-hydroxyoctanedioic acid as a compound found at higher levels in individuals with adverse sperm motility and morphology. nih.govresearchgate.net This finding suggests a potential, yet unconfirmed, role for hydroxyoctanedioic acids in reproductive health, warranting further studies to determine if this compound is also involved.

Furthermore, studies on metabolic disorders provide clues to potential roles. Medium-chain 3-hydroxydicarboxylic aciduria is a notable feature in mice deficient in the peroxisomal enzyme L-bifunctional protein (EHHADH), which also exhibit perturbed hepatic cholesterol homeostasis. nih.gov This connection between a hydroxy-dicarboxylic acid and lipid metabolism suggests that this compound could be a signaling molecule or metabolic modulator in pathways governing cholesterol and fatty acids. nih.gov Investigations into plant-derived extracts containing isomers like 3-hydroxyoctanedioic acid have also shown potential links to improving hypercholesterolemia, further strengthening the rationale for exploring the role of this compound in metabolic regulation. nih.govnih.gov Future studies should aim to elucidate these potential functions, moving from correlation to causation.

Development of Advanced Methodological Tools

Progress in understanding this compound is intrinsically linked to the development and application of sophisticated analytical techniques. The ability to detect and accurately quantify this molecule in complex biological and environmental samples is paramount. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has become the cornerstone of this research.

Methodologies such as Ultra-Performance Liquid Chromatography-Quadrupole-Time of Flight Mass Spectrometry (UPLC-Q-TOF-MS) and UHPLC-Orbitrap-MS have been successfully employed to identify this compound and its isomers in various matrices, including plant extracts and ocean sediments. nih.govmdpi.comscholaris.ca These platforms provide the high mass accuracy and resolution needed to determine elemental composition and distinguish between compounds with similar masses. nih.gov

Non-targeted analysis (NTA) using LC-HRMS represents a significant frontier, enabling the discovery of compounds like hydroxyoctanedioic acid in human samples without prior selection, thereby revealing unexpected associations with health parameters. nih.gov For functional studies, advanced tools such as metabolic tracing with stable isotopes (e.g., ¹³C-labeled dicarboxylic acids) combined with mass spectrometry will be indispensable for tracking the metabolic fate of this compound through specific biochemical pathways in cell cultures or model organisms. nih.gov The use of CRISPR-Cas9 engineered cell lines to knock out specific metabolic enzymes offers a precise method to probe the compound's synthesis and degradation pathways. nih.gov

Table 1: Advanced Methodological Tools for this compound Research

| Methodological Approach | Application in this compound Research | Key Advantages | Reference |

| UPLC-Q-TOF-MS | Identification and chemical profiling in complex natural product extracts. | High sensitivity, resolution, and accurate mass measurements for confident compound identification. | mdpi.com |

| LC-HRMS (Non-Targeted) | Discovery of the compound in human biospecimens (e.g., semen) and correlation with health outcomes. | Unbiased detection of a wide range of chemicals, enabling hypothesis generation. | nih.govresearchgate.net |

| Mixed-Mode Chromatography | Chromatographic separation from isomers and other metabolites in environmental samples. | Enhanced separation of polar and non-polar compounds in a single run. | scholaris.ca |

| Metabolic Tracing | Elucidating the metabolic pathways involved in the synthesis and degradation of dicarboxylic acids. | Provides direct evidence of metabolic flux and pathway connectivity. | nih.gov |

| CRISPR-Cas9 Gene Editing | Creating knockout cell lines to study the function of enzymes in the compound's metabolic pathway. | Precise genetic modification to establish causal links between genes and metabolic phenotypes. | nih.gov |

Interdisciplinary Linkages to Broader Biological Systems

The study of this compound is expanding beyond core biochemistry to intersect with diverse fields, promising a more holistic understanding of its significance.

Human Exposome and Environmental Health: The detection of a hydroxyoctanedioic acid isomer in human semen highlights a direct link between environmental or cosmetic exposures and human physiology, specifically male reproductive health. nih.govresearchgate.net Future research in this area will connect analytical chemistry, environmental science, and clinical andrology to explore how such compounds enter the body and their potential impact on fertility.

Microbiome Research: The identification of this compound in ocean sediments points to its involvement in microbial metabolic networks. scholaris.ca This opens up avenues for marine microbiology and systems biology to explore the role of this and other dicarboxylic acids in microbial ecosystems, nutrient cycling, and potential symbiotic or pathogenic interactions.

Peroxisomal Biology and Inborn Errors of Metabolism: Research on dicarboxylic acid metabolism has strong ties to the study of peroxisomes and their associated genetic disorders. nih.gov Continued investigation of this compound will contribute to medical genetics and cell biology by clarifying the pathophysiology of metabolic diseases and potentially identifying new biomarkers or therapeutic targets.

Plant Science and Agriculture: The presence of hydroxyoctanedioic acid in tomatoes grown with wood distillate suggests a role in plant metabolism and a potential link to agricultural practices. biodea.bio This connects the compound to plant physiology, food science, and sustainable agriculture, where it could serve as a marker for plant stress or nutritional content.

By integrating these diverse fields, future research can build a comprehensive picture of this compound's journey from environmental sources and microbial or plant metabolism through to its ultimate impact on human health and disease.

Q & A

Q. How should experimental designs account for clustered data in studies involving repeated measurements of this compound’s biological effects?

- Methodological Answer : Use mixed-effects models to address nested data structures (e.g., multiple observations per subject). Adjust for intraclass correlation coefficients (ICC) and random effects (e.g., batch variability). Sensitivity analyses (e.g., bootstrapping) ensure robustness against outliers. Transparent reporting of effect sizes and confidence intervals is critical .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing variability in dose-response studies of this compound?

- Methodological Answer : Non-linear regression (e.g., log-logistic models) quantifies EC₅₀/IC₅₀ values. Bayesian hierarchical models account for inter-study heterogeneity. Reproducibility requires pre-registration of protocols (e.g., OSF) and open-access data sharing. Meta-analyses aggregate findings across studies, applying funnel plots to detect publication bias .

Q. How can researchers validate the purity of this compound batches across different suppliers?

- Methodological Answer : Combine orthogonal techniques: HPLC with UV/RI detection for quantitative purity assessment, and differential scanning calorimetry (DSC) for thermal stability profiling. Cross-validate results with certified reference materials (CRMs) where available. Inter-laboratory comparisons (e.g., round-robin tests) ensure methodological consistency .

Ecological and Toxicological Profiling

Q. What methodologies are critical for assessing this compound’s biodegradation in soil ecosystems?

- Methodological Answer : Conduct OECD 301B (Ready Biodegradability) tests under aerobic conditions, monitoring CO₂ evolution via respirometry. Metagenomic sequencing identifies microbial consortia involved in degradation. Soil column studies evaluate leaching potential, while LC-MS/MS quantifies residual concentrations in environmental matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.